molecular formula C16H13ClN6O B2600365 7-(2-chlorophenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 902023-70-5

7-(2-chlorophenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B2600365
CAS RN: 902023-70-5
M. Wt: 340.77
InChI Key: XABIVVJHYYMSPO-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C16H13ClN6O and its molecular weight is 340.77. The purity is usually 95%.
BenchChem offers high-quality 7-(2-chlorophenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-chlorophenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations Research in the field of heterocyclic chemistry has led to the development of various [1,2,4]triazolo[1,5-c]pyrimidine derivatives, showcasing the versatility and reactivity of this chemical scaffold. For instance, El-Agrody et al. (2001) discussed the heteroaromatization with 4-Hydroxycoumarin, leading to the synthesis of new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives. These compounds were then tested for antimicrobial activity, highlighting their potential as bioactive molecules (El-Agrody et al., 2001).

Anticancer and Antiviral Potential The synthesis of novel pyrimidine derivatives, including pyrazolo and tetrazolo pyrimidines, has been explored for their potential anticancer and antiviral activities. Kanō and Makisumi (1958) focused on preparing 5-substituted 7-methyl-s-triazolo and tetrazolo pyrimidines for screening as antimetabolites and anticancer agents (Kanō & Makisumi, 1958). Additionally, Alamshany et al. (2023) synthesized a series of pyrido and tetrazolo pyrimidines, evaluating their antiviral potency against SARS-CoV-2, showcasing the relevance of pyrimidine derivatives in addressing contemporary health challenges (Alamshany et al., 2023).

Innovative Synthesis Methods The green chemistry approach has been applied to synthesize azolopyrimidines, demonstrating an environmentally friendly method for producing these compounds. Abdelhamid et al. (2016) described a one-pot, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines, showcasing an efficient method for creating these heterocyclic compounds while minimizing environmental impact (Abdelhamid et al., 2016).

Molecular Docking and Drug Design Recent studies have also focused on the molecular docking and design of pyrimidine derivatives as potential therapeutic agents. For instance, the synthesis and molecular docking study of novel pyrimidine derivatives against COVID-19 by Alamshany et al. (2023) illustrate the application of computational tools in the design and evaluation of new compounds with potential antiviral activity (Alamshany et al., 2023).

properties

IUPAC Name

10-(2-chlorophenyl)-4-(oxolan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN6O/c17-11-4-1-2-5-12(11)23-15-10(8-19-23)16-20-14(13-6-3-7-24-13)21-22(16)9-18-15/h1-2,4-5,8-9,13H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABIVVJHYYMSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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